1-(3-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride
Overview
Description
1-(3-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by the presence of a bromophenyl group and a piperidinyl group linked through a urea moiety, forming a hydrochloride salt
Preparation Methods
The synthesis of 1-(3-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromophenyl isocyanate and 4-piperidinamine as the primary reactants.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to facilitate the formation of the urea linkage.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, including the use of automated reactors and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(3-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or other reduced products.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its interaction with specific receptors in the brain.
Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as a tool for modulating biological pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes, including the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidinyl group can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
1-(3-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-(piperidin-4-yl)ureahydrochloride: This compound has a chlorine atom instead of bromine, which may affect its reactivity and binding affinity.
1-(3-Fluorophenyl)-3-(piperidin-4-yl)ureahydrochloride: The presence of a fluorine atom can influence the compound’s electronic properties and its interactions with biological targets.
1-(3-Methylphenyl)-3-(piperidin-4-yl)ureahydrochloride: The methyl group introduces steric effects that can alter the compound’s reactivity and binding characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-bromophenyl)-3-piperidin-4-ylurea;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O.ClH/c13-9-2-1-3-11(8-9)16-12(17)15-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7H2,(H2,15,16,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROOZRIGXCAPHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC(=CC=C2)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233958-24-1 | |
Record name | Urea, N-(3-bromophenyl)-N′-4-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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